3-(Pyridin-2-yl)propiolic acid

Descripción general

Descripción

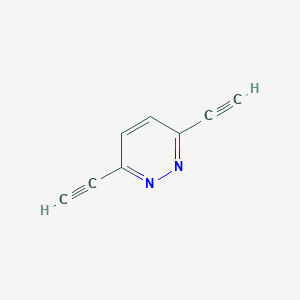

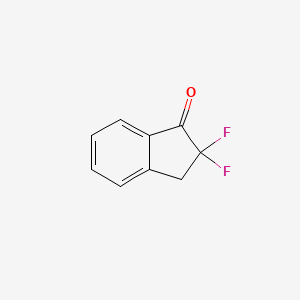

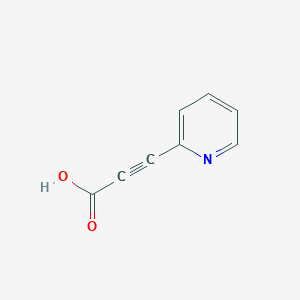

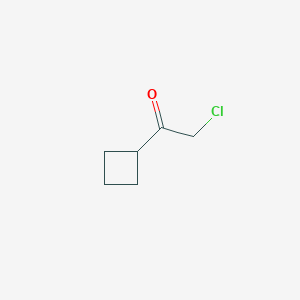

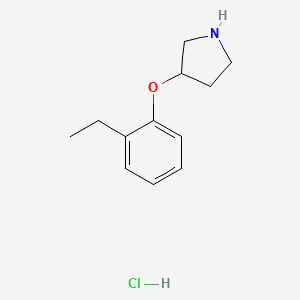

3-(Pyridin-2-yl)propiolic acid is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 g/mol . The compound is characterized by the presence of a pyridine ring and a propiolic acid group .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a propiolic acid group . The InChI key for this compound is PALVOZXUYYJTDL-UHFFFAOYSA-N . The compound has a topological polar surface area of 50.2 Ų and a complexity of 211 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 147.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has an exact mass of 147.032028402 g/mol and a monoisotopic mass of 147.032028402 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

3-(Pyridin-2-yl)propiolic acid plays a significant role in the synthesis of various heterocyclic compounds. For instance, its application in the efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones showcases its utility in creating complex heterocyclic cores. This process involves the use of in situ generated propiolic acid chloride for the cyclization of acyclic β-keto N,S-acetals, leading to a flexible approach for synthesizing target compounds (Schirok, Alonso-Alija, & Michels, 2005).

Catalytic Applications and Material Science

In the field of material science, this compound derivatives have been explored for their catalytic properties. A study involving yttrium oxide catalysts, which investigated the reactions of pyridine and 2-propanol, revealed the potential of pyridine derivatives in exposing Bronsted acid, Lewis acid, and basic sites on catalysts. These findings highlight the adaptability of this compound in various catalytic processes (Hussein & Gates, 1998).

Corrosion Inhibition

Another significant application of this compound derivatives is in the field of corrosion inhibition. Schiff’s bases derived from pyridyl substituted triazoles, which are closely related to this compound, have been studied for their effectiveness in inhibiting corrosion in mild steel. These derivatives have shown substantial inhibition performance, highlighting the relevance of pyridine derivatives in industrial applications (Ansari, Quraishi, & Singh, 2014).

Pharmaceutical and Biomedical Research

In pharmaceutical research, derivatives of this compound have been employed in the synthesis of various biologically active compounds. For example, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involves reactions with compounds structurally related to this compound, demonstrates its importance in creating compounds with potential antimicrobial activities (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis of Functionalized Indolizines and Pyridines

The versatility of this compound extends to the synthesis of functionalized indolizines and pyridines. Lewis acid-catalyzed cyclizations of 3-(pyridin-2-yl)-propiolates with enones have been employed to create ester-substituted indolizine derivatives, showcasing the compound's utility in generating novel organic structures (Specowius, Bendrath, Winterberg, Ayub, & Langer, 2012).

Direcciones Futuras

Pyridine compounds, including 3-(Pyridin-2-yl)propiolic acid, continue to attract interest due to their diverse functional groups and potential applications in various fields . Future research may focus on developing robust methods for the selective introduction of multiple functional groups to the pyridine scaffold .

Mecanismo De Acción

Target of Action

It is commonly used as a ligand to make coordination polymers . Coordination polymers are networks of repeating units, organized through the binding of metal ions to organic ligands. They have a wide range of applications, including gas storage, catalysis, and drug delivery.

Mode of Action

It is known to interact with its targets to form coordination polymers . These polymers are formed via reaction with metal ions such as Ag, Cu, and Zn . The compound may also act as a bidentate chelating agent for the chelation of rare-earth ions, Eu³⁺ and Tb³⁺, for the fluorescence enhancement in sol-gels .

Result of Action

Its role in the formation of coordination polymers suggests it may have effects related to the functions of these polymers, such as enhancing fluorescence in sol-gels .

Análisis Bioquímico

Biochemical Properties

3-(Pyridin-2-yl)propiolic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of coordination polymers involving metals such as silver, copper, and zinc . These interactions are primarily characterized by the formation of coordination bonds between the nitrogen atom in the pyridine ring and the metal ions. Additionally, this compound can act as a bidentate chelating agent, forming stable complexes with rare-earth ions like europium and terbium .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of vascular endothelial growth factor receptor 2 and platelet-derived growth factor-β, which are crucial in cell signaling and proliferation . These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as collagen synthesis and fibrosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition results in reduced collagen deposition, which is significant in the context of fibrosis and other related conditions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been noted in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of collagen synthesis, which may have therapeutic implications for conditions such as liver fibrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to undergo oxidative metabolism, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell, impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins . Additionally, it may undergo post-translational modifications that enhance its stability and activity within specific cellular compartments.

Propiedades

IUPAC Name |

3-pyridin-2-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALVOZXUYYJTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)

![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)